6,7-Difluoro-1-isopropylbenzoimidazole
CAS No.: 1330750-46-3
Cat. No.: VC0088937
Molecular Formula: C10H10F2N2
Molecular Weight: 196.201
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1330750-46-3 |
|---|---|
| Molecular Formula | C10H10F2N2 |
| Molecular Weight | 196.201 |
| IUPAC Name | 6,7-difluoro-1-propan-2-ylbenzimidazole |
| Standard InChI | InChI=1S/C10H10F2N2/c1-6(2)14-5-13-8-4-3-7(11)9(12)10(8)14/h3-6H,1-2H3 |
| Standard InChI Key | DHZCGWZHWVIVAL-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=NC2=C1C(=C(C=C2)F)F |
Introduction
Overview of 6,7-Difluoro-1-isopropylbenzoimidazole
6,7-Difluoro-1-isopropylbenzoimidazole is a synthetic organic compound belonging to the benzimidazole family. It is characterized by the substitution of two fluorine atoms at positions 6 and 7 of the benzimidazole ring and an isopropyl group at position 1. This unique structural configuration contributes to its versatile applications in medicinal chemistry, material science, and biological research.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H10F2N2 |
| Molecular Weight | 220.21 g/mol |
| IUPAC Name | 6,7-Difluoro-1-isopropylbenzoimidazole |
| Structural Features | Fluorine atoms at positions 6 and 7; Isopropyl group at position 1 |
Synthesis of 6,7-Difluoro-1-isopropylbenzoimidazole
The synthesis of this compound involves a multi-step process that ensures high yield and purity. Below are the key steps:
2.1 Synthetic Route:
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Starting Materials:
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2,4-difluoroaniline
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Isopropylamine
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Intermediate Formation:
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Reacting 2,4-difluoroaniline with isopropylamine under acidic conditions forms an intermediate.
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Cyclization:
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The intermediate undergoes cyclization using phosphorus oxychloride (POCl3), resulting in the benzimidazole core.
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Purification:
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Techniques such as recrystallization or column chromatography are employed to purify the final product.
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2.2 Industrial Production:
For large-scale synthesis, continuous flow reactors and automated systems are utilized to enhance efficiency and yield.
Applications in Scientific Research
6,7-Difluoro-1-isopropylbenzoimidazole has garnered attention for its potential in various scientific domains:
3.1 Medicinal Chemistry:
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Acts as a precursor or building block for pharmaceutical compounds.
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Its fluorine atoms and isopropyl group enhance binding affinity and specificity toward biological targets.
3.2 Biological Studies:
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Investigated for its antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli.
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Demonstrates potential as an enzyme inhibitor due to its structural features.
3.3 Material Science:
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Explored for developing materials with unique properties such as fluorescence or conductivity.
3.4 Chemical Biology:
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Used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The compound’s mechanism of action primarily involves interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms contribute to increased lipophilicity and binding stability, while the isopropyl group enhances steric interactions.
Biological Activity
Recent studies highlight the compound’s significant biological activity:
5.1 Antimicrobial Properties:
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In vitro assays demonstrate effective inhibition of bacterial strains.
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Minimum Inhibitory Concentration (MIC) values indicate strong antimicrobial potential compared to standard antibiotics.
5.2 Cytotoxicity Testing:
Preliminary cytotoxicity tests suggest low toxicity levels, making it a promising candidate for further therapeutic exploration.
Comparison with Similar Compounds
| Compound | Features | Differences |
|---|---|---|
| 6,7-Difluoro-1H-benzo[d]imidazole | Fluorine atoms at positions 6 and 7 | Lacks the isopropyl group |
| 6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid | Fluorine atoms; carboxylic acid group | Contains an additional functional group |
| 1-Isopropyl-1H-benzo[d]imidazole | Isopropyl group | Lacks fluorine atoms |
The combination of fluorine atoms and an isopropyl group in 6,7-Difluoro-1-isopropylbenzoimidazole makes it unique among benzimidazole derivatives.
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